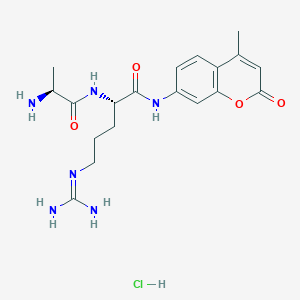

H-Ala-Arg-AMC HCl

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83363-71-7 |

|---|---|

Molecular Formula |

C19H27ClN6O4 |

Molecular Weight |

438.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |

InChI |

InChI=1S/C19H26N6O4.ClH/c1-10-8-16(26)29-15-9-12(5-6-13(10)15)24-18(28)14(25-17(27)11(2)20)4-3-7-23-19(21)22;/h5-6,8-9,11,14H,3-4,7,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23);1H/t11-,14-;/m0./s1 |

InChI Key |

ZBNAQMSIRLGCNA-XCBLFTOQSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.Cl |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.Cl |

sequence |

AR |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for H Ala Arg Amc Hcl and Analogues

Strategies for Peptide Synthesis Incorporating 7-Amino-4-Methylcoumarin (B1665955)

The creation of the H-Ala-Arg-AMC HCl scaffold is most commonly achieved through SPPS, which facilitates the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each step.

The tert-butyloxycarbonyl (Boc) protecting group is a foundational component in one of the two primary strategies for SPPS. In this approach, the N-terminus of each amino acid to be added to the peptide chain is protected by a Boc group. organic-chemistry.orgmasterorganicchemistry.com This prevents undesirable side reactions during the amide bond formation.

The synthesis cycle generally proceeds as follows:

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA).

Neutralization: A base is used to neutralize the resulting ammonium (B1175870) salt to free the terminal amine for the next coupling step.

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the resin-bound peptide. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). vulcanchem.combiorxiv.org

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This process is repeated, elongating the peptide chain one amino acid at a time. For the synthesis of the Ala-Arg backbone, Boc-Arg(Pbf)-OH would first be coupled to the resin, followed by deprotection and coupling of Boc-Ala-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common acid-labile side-chain protecting group for arginine's guanidino function, preventing it from reacting during synthesis. biorxiv.orgmdpi.com

| Step | Procedure | Common Reagents |

| 1. Deprotection | Removal of N-terminal Boc group | Trifluoroacetic acid (TFA) |

| 2. Neutralization | Formation of free amine | Diisopropylethylamine (DIPEA) |

| 3. Coupling | Activation and formation of peptide bond | Boc-amino acid, HBTU/HATU/DCC |

| 4. Washing | Removal of soluble reagents and byproducts | Dimethylformamide (DMF), Isopropanol |

Coupling the completed peptide to the 7-amino-4-methylcoumarin (AMC) fluorophore is a critical step. The low nucleophilicity of AMC's aromatic amine group makes this conjugation challenging. beilstein-journals.org Several methods exist to achieve this linkage.

One common strategy involves synthesizing the peptide on the resin and then coupling it with AMC. The peptide is first cleaved from the resin while leaving the side-chain protecting groups intact. This protected peptide is then activated at its C-terminus and reacted with 7-amino-4-methylcoumarin in solution. smolecule.com Alternatively, the peptide can be assembled on a resin that, upon cleavage, yields a peptide acid, which is then coupled to AMC using standard coupling agents like DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). smolecule.com

Another approach involves coupling the final amino acid, arginine, directly to AMC first, and then building the peptide chain from this Arg-AMC conjugate. For instance, Boc-Arg-OH can be reacted with AMC to form Boc-Arg-AMC. beilstein-journals.org This product is then used as the foundation for further peptide synthesis. A novel method describes a one-pot, three-step reaction involving the in-situ formation of a selenocarboxylate intermediate of the protected amino acid, which then reacts with an azide (B81097) to form the amide bond with AMC, achieving high yields. beilstein-journals.org

The final stage of the synthesis is the removal of all protecting groups and the purification of the target compound. A strong acid cocktail, typically containing a high concentration of TFA (e.g., 95%), is used for the global deprotection of the Boc group and any acid-labile side-chain protecting groups like Pbf. biorxiv.orgnih.gov Scavengers, such as water and thioanisole, are often included in this cleavage mixture to capture the reactive carbocations generated during deprotection, preventing unwanted side reactions. biorxiv.org

Following cleavage and deprotection, the crude peptide is precipitated from the acidic solution, often using cold diethyl ether, and collected. The crude product is then purified to a high degree (typically >95%) using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). biorxiv.orgnih.gov The purified fractions are pooled and lyophilized to yield the final product as a white, fluffy powder. The formation of a hydrochloride (HCl) salt, which is accomplished during the final workup or purification stages, enhances the stability and solubility of the peptide in aqueous buffers. vulcanchem.com

Derivatization Strategies for N-Terminal Modifications

Modifying the N-terminus of the H-Ala-Arg-AMC scaffold can alter the substrate's properties. These modifications are typically performed as the final step of the solid-phase synthesis, before cleavage and deprotection of the side chains.

N-terminal acetylation is a common modification that neutralizes the positive charge of the N-terminal amine. This can increase the peptide's metabolic stability by making it more resistant to degradation by aminopeptidases. lifetein.comnih.gov The acetylation is typically carried out on the resin-bound peptide after the final amino acid has been added and its N-terminal Boc group has been removed. A solution of acetic anhydride (B1165640) in a solvent like DMF, often with a base such as piperidine, is used to cap the N-terminus. biorxiv.orglifetein.com

Instead of complete deprotection to yield the free amine (H-), the N-terminal Boc group can be left in place to produce N-Boc protected substrates. These derivatives are often used in studies where a blocked N-terminus is required.

Furthermore, the peptide chain can be extended to create more complex substrates. The synthesis of analogues like Boc-Gln-Ala-Arg-AMC and Boc-Glu(OBzl)-Ala-Arg-AMC follows the same SPPS principles. smolecule.comresearchgate.net After the Ala-Arg dipeptide is assembled on the resin, additional Boc-protected amino acids are sequentially coupled.

For Boc-Gln-Ala-Arg-AMC , Boc-Gln(Trt)-OH (with a trityl side-chain protecting group for glutamine) is coupled to the N-terminus of the Ala-Arg-resin. hongtide.comnih.gov

For Boc-Glu(OBzl)-Ala-Arg-AMC , Boc-Glu(OBzl)-OH is used. researchgate.nethongtide.comnetascientific.com The benzyl (B1604629) (Bzl) group protects the side-chain carboxylic acid of glutamic acid and is typically removed during the final TFA cleavage step. google.com

Design Principles for Tailoring Peptide Sequences to Enhance Substrate Properties

The design of fluorogenic peptide substrates like this compound is a meticulous process aimed at creating highly specific and efficient reporters of protease activity. The fundamental principle lies in tailoring the amino acid sequence to be recognized and cleaved by a specific target enzyme. google.com Proteases exhibit high specificity, often recognizing and cleaving peptide bonds adjacent to particular amino acids at defined positions relative to the scissile bond (denoted P1, P2, P3, etc.). acs.orgrsc.org For instance, trypsin-like proteases preferentially cleave after basic amino acid residues like arginine at the P1 position. evitachem.comgoogle.com

Enhancing substrate properties involves several key strategies:

Sequence Optimization: The amino acid sequence is the primary determinant of substrate specificity. mdpi.com By systematically altering the amino acids at the P1, P2, and P3 positions, a peptide can be optimized for a particular protease, increasing its cleavage rate (kcat/Km) and minimizing off-target cleavage by other enzymes. pnas.org This process often involves screening libraries of peptide sequences against the target protease.

Fluorophore Selection: The choice of the fluorophore is critical. For this compound, 7-amino-4-methylcoumarin (AMC) is used. In its conjugated, uncleaved form, the AMC group is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC molecule is released, which is highly fluorescent. smolecule.com The selection of a fluorophore with excitation and emission wavelengths in the visible spectrum helps to avoid autofluorescence from biological materials, thereby increasing the signal-to-noise ratio in assays. phiphilux.com

Conformational Constraints: Introducing conformational rigidity into the peptide backbone can enhance binding affinity and specificity. nih.gov This can be achieved by incorporating specific amino acids like proline, which induces bends, or by other chemical modifications. google.com A well-defined conformation can reduce the entropic cost of binding to the enzyme's active site. nih.gov

Computational Modeling: Modern substrate design heavily relies on computational approaches. pnas.org Techniques like molecular dynamics (MD) simulations and structure-based virtual screening allow researchers to model the interaction between a protease and a potential peptide substrate. mdpi.comnih.gov These models can predict binding affinity and help identify the optimal amino acid sequence and conformation before undertaking laborious and expensive chemical synthesis. acs.orgpnas.org

These design principles allow for the creation of customized peptide substrates with enhanced properties, making them invaluable tools for studying enzyme function, diagnosing diseases, and screening for potential drug candidates. rsc.org

Table 2: Impact of Design Principles on Peptide Substrate Characteristics

| Design Principle | Objective | Effect on Substrate Properties | Example |

| Sequence Specificity | Maximize recognition by the target protease. | Increases catalytic efficiency (kcat/Km) and selectivity. pnas.org | Using Arginine at the P1 position for trypsin-like enzymes. evitachem.com |

| Fluorophore Choice | Achieve high signal-to-noise ratio. | Upon cleavage, produces a large increase in fluorescence at wavelengths that minimize background interference. phiphilux.com | AMC release upon cleavage by a protease. smolecule.com |

| Structural Modification | Improve stability and binding affinity. | Increases resistance to non-specific degradation and can enhance interaction with the enzyme's active site. nih.govunc.edu | Introduction of proline to create a specific bend in the peptide backbone. google.com |

| Computational Analysis | Predict and rationalize substrate performance. | Guides the selection of optimal amino acid sequences and modifications, reducing experimental effort. pnas.orgnih.gov | Using molecular docking to assess the fit of a designed peptide into a protease active site. mdpi.com |

Methodological Frameworks for Enzymatic Assays Utilizing H Ala Arg Amc Hcl

Fundamental Principles of Fluorometric Enzyme Assays with AMC Substrates

Fluorometric enzyme assays that utilize substrates linked to 7-amino-4-methylcoumarin (B1665955) (AMC) are widely employed due to their high sensitivity and amenability to high-throughput screening. nih.gov These assays are based on a "turn-on" fluorescence mechanism. The substrate, in its intact form, is typically non-fluorescent or exhibits low fluorescence. Upon enzymatic cleavage of the peptide bond, the highly fluorescent AMC molecule is released. smolecule.comnih.gov This increase in fluorescence is directly proportional to the rate of the enzymatic reaction.

Spectroscopic Characteristics of 7-Amino-4-Methylcoumarin Upon Proteolytic Cleavage

The core of this assay system lies in the distinct spectral properties of the AMC fluorophore before and after its release from the peptide chain. When conjugated to the dipeptide Ala-Arg, the fluorescence of the coumarin (B35378) moiety is quenched. However, once a protease cleaves the amide bond between the arginine residue and the AMC, the free 7-amino-4-methylcoumarin is liberated. This free AMC exhibits strong fluorescence, with typical excitation and emission maxima around 344-380 nm and 440-460 nm, respectively. bachem.comechelon-inc.comfluorofinder.com The significant increase in fluorescence quantum yield upon cleavage forms the basis for quantifying enzyme activity. It is noteworthy that the fluorescence spectrum of AMC is generally independent of pH in the physiological range. bachem.comthermofisher.com

Table 1: Spectroscopic Properties of 7-Amino-4-Methylcoumarin (AMC)

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | 344 - 380 |

| Emission Maximum | 440 - 460 |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and instrument used.

Real-time Monitoring of Proteolytic Activity through Fluorescence Detection

The liberation of fluorescent AMC allows for the real-time, continuous monitoring of proteolytic activity. pnas.orgnih.gov As the enzyme catalyzes the hydrolysis of the H-Ala-Arg-AMC HCl substrate, the fluorescence intensity of the reaction mixture increases over time. This increase can be measured using a fluorometer or a microplate reader equipped for fluorescence detection. The rate of the increase in fluorescence is directly proportional to the velocity of the enzymatic reaction, enabling the determination of enzyme kinetics. nih.govresearchgate.net This continuous monitoring provides a significant advantage over endpoint assays, as it allows for the detailed study of reaction rates and the effects of inhibitors or activators on enzyme activity.

Quantitative Measurement of Protease Activity

To obtain meaningful and comparable data from enzymatic assays using this compound, it is crucial to follow standardized protocols and optimize reaction conditions. Furthermore, proper calibration and data normalization are essential for converting raw fluorescence data into quantitative measures of enzyme activity.

Standard Fluorometric Protocols for this compound

A typical fluorometric assay using this compound involves several key steps. The assay is usually performed in a 96-well or 384-well plate format, suitable for high-throughput analysis. nih.gov The reaction mixture generally consists of a buffer at the optimal pH for the enzyme of interest, the enzyme itself, and the this compound substrate. nih.gov The reaction is initiated by the addition of either the enzyme or the substrate. The fluorescence is then monitored over time at the appropriate excitation and emission wavelengths for AMC.

Table 2: Example of a Standard Assay Protocol

| Component | Typical Concentration/Amount |

|---|---|

| Buffer | 50 mM Tris-HCl, pH 8.0 |

| This compound | 10-100 µM |

| Enzyme | Varies depending on enzyme activity |

| Total Volume | 100-200 µL |

Note: These are general guidelines and specific conditions may need to be optimized.

Optimization of Reaction Conditions for Maximal Enzymatic Turnover

To ensure accurate and robust measurements, several reaction parameters should be optimized. These include:

Enzyme Concentration: The concentration of the enzyme should be chosen so that the reaction rate is linear over the desired time course.

Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure that the reaction velocity is sensitive to changes in enzyme activity. For some applications, saturating substrate concentrations may be used.

pH and Buffer Composition: The pH of the assay buffer must be optimized for the specific protease being studied, as enzyme activity is highly pH-dependent. nih.gov The buffer components should also be chosen carefully to avoid interference with the assay.

Temperature: Enzyme activity is sensitive to temperature, so assays should be performed at a constant and controlled temperature. sigmaaldrich.com

Incubation Time: The incubation time should be sufficient to generate a measurable signal but short enough to ensure the reaction remains in the initial linear phase. nih.gov

Calibration and Data Normalization for Relative Fluorescent Units (RFU)

The raw data obtained from a fluorometer is typically in Relative Fluorescent Units (RFU), which are arbitrary and can vary between instruments and even between different runs on the same instrument. nih.gov To obtain quantitative data, it is necessary to calibrate the instrument and normalize the results.

A standard curve is generated using known concentrations of free AMC. nih.gov This allows for the conversion of RFU values into the concentration of the product formed (AMC). By plotting the concentration of AMC produced over time, the initial reaction velocity can be determined.

Normalization is also crucial for correcting for well-to-well variations in fluorescence that can arise from differences in pipetting volumes or optical paths. bio-rad.com This can be achieved by including a passive reference dye in the assay mixture, although this is more common in qPCR than in standard enzyme assays. For many applications, careful pipetting and the use of replicate wells are sufficient to ensure data quality. The final data is often expressed as the rate of substrate conversion (e.g., nmol of AMC released per minute per mg of protein). nih.gov

Advanced Assay Formats Employing this compound

The dipeptide fluorogenic substrate, this compound, which consists of an L-alanyl-L-arginine peptide conjugated to 7-amino-4-methylcoumarin (AMC), is a valuable tool for detecting certain protease activities. Enzymatic cleavage of the amide bond between arginine and AMC releases the highly fluorescent AMC molecule, providing a quantifiable signal directly proportional to enzyme activity. Beyond simple endpoint assays, this substrate can be incorporated into more sophisticated methodological frameworks, including high-throughput screening, coupled enzyme systems, and in-gel zymography, to facilitate advanced enzymatic research.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) methodologies are essential for the rapid evaluation of large chemical libraries to identify potential enzyme inhibitors or activators. Fluorogenic substrates like this compound are well-suited for HTS due to their high sensitivity and compatibility with automated, multi-well plate formats.

A pertinent example of this methodology is the screening for inhibitors of transmembrane protease serine 2 (TMPRSS2), a key enzyme in viral entry. In a similar HTS campaign, the closely related fluorogenic substrate Boc-Gln-Ala-Arg-AMC was used to monitor TMPRSS2 activity. stackexchange.com The assay principle involves the enzymatic cleavage of the substrate by the protease, which liberates the fluorescent AMC group. stackexchange.com This increase in fluorescence is monitored over time to determine the reaction rate, which is then used to assess the potency of potential inhibitors.

The successful implementation of such an HTS assay requires rigorous optimization of various parameters to ensure reliability and statistical robustness. stackexchange.com Key metrics include the signal-to-background ratio (S:B) and the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. In an optimized 1536-well plate format for a TMPRSS2 screen, a Z' of 0.86 was achieved, demonstrating the suitability of this assay type for large-scale screening. stackexchange.com this compound can be readily adapted for similar HTS campaigns targeting other proteases that recognize the Ala-Arg sequence, enabling the discovery of novel therapeutic candidates.

Table 1: Key Parameters for a Protease HTS Assay

| Parameter | Description | Example Value/Condition | Reference |

|---|---|---|---|

| Assay Principle | Monitoring of AMC fluorescence release upon enzymatic cleavage of a peptide-AMC substrate. | Proteolytic cleavage of Boc-Gln-Ala-Arg-AMC by TMPRSS2. | stackexchange.com |

| Plate Format | Miniaturized multi-well plates for automation and high throughput. | 1536-well plate. | stackexchange.com |

| Substrate Concentration | Typically set near the Michaelis constant (Km) for sensitivity to competitive inhibitors. | 10 µM (near the Km of 33 µM). | stackexchange.com |

| Buffer Conditions | Optimized for enzyme stability and activity. | 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20. | stackexchange.com |

| Detection Wavelengths | Excitation and emission wavelengths for the released fluorophore. | Excitation: ~380 nm, Emission: ~460 nm for AMC. | nih.gov |

| Z'-Factor | A statistical indicator of assay quality, measuring the separation between positive and negative controls. | 0.86. | stackexchange.com |

Continuous Coupled Enzyme Assays for Deacylase Activities

Continuous coupled enzyme assays are sophisticated systems where the activity of a primary enzyme is linked to a secondary, signal-generating enzyme that acts upon a reporter substrate. This format allows for the real-time monitoring of the primary enzyme's activity. While this compound is a direct substrate for proteases, it can be utilized in a coupled assay system where the target enzyme is not a protease.

A well-established example of this framework is in the study of lysine (B10760008) deacetylases (KDACs), also known as histone deacetylases (HDACs). chemondis.comfishersci.com In this system, the primary enzyme (the KDAC) removes an acetyl or other acyl group from a modified lysine substrate. chemondis.comfishersci.com This deacylated product then becomes a substrate for a secondary protease, typically trypsin, which is present in the same reaction mixture. cymitquimica.com Trypsin cleaves the peptide bond C-terminal to the now-unmodified lysine, releasing a fluorophore like AMC. fishersci.com The rate of AMC release is therefore proportional to the KDAC activity. The primary substrate in this specific setup is typically a compound like Boc-Lys(TFA)-AMC, not this compound. chemondis.com

However, the principle can be adapted to create a hypothetical coupled assay where this compound serves as the final reporter substrate. For instance, one could measure the activity of an enzyme (Enzyme 1) that produces an activator for a specific protease (Enzyme 2, e.g., a zymogen-activating kinase). Enzyme 2 would then be responsible for cleaving this compound. In this continuous format, all components are mixed, and the activity of Enzyme 1 is monitored in real-time by the rate of fluorescence generation from the cleavage of this compound by the activated Enzyme 2.

Table 2: Components of a Generic Continuous Coupled Assay Using this compound

| Component | Role in Assay | Example |

|---|---|---|

| Primary Enzyme (Target) | The enzyme whose activity is being measured. | An activating kinase (e.g., Enterokinase). |

| Primary Substrate | The substrate for the primary enzyme, which leads to the activation of the secondary enzyme. | An inactive protease zymogen (e.g., Trypsinogen). |

| Secondary Enzyme (Reporter) | A protease that is activated by the action of the primary enzyme. | Trypsin. |

| Secondary Substrate (Fluorogenic) | The substrate for the activated secondary enzyme, which releases a fluorescent signal upon cleavage. | This compound. |

| Assay Buffer | Provides optimal pH and ionic conditions for both enzymatic reactions. | Tris or HEPES buffer with necessary cofactors (e.g., Ca²⁺). |

| Detection System | Instrument to measure the increase in fluorescence over time. | Fluorescence plate reader. |

Fluorescent Zymogram In-Gel Assays for Protease Detection

Fluorescent zymography is a powerful technique that allows for the detection and characterization of proteases directly within a polyacrylamide gel following electrophoresis. This method provides simultaneous information on the molecular weight, activity, and substrate specificity of the enzymes present in a complex biological sample.

The methodology involves copolymerizing a fluorogenic substrate within the polyacrylamide gel matrix during its preparation. nih.gov For detecting proteases that cleave after arginine residues, a substrate analogous to this compound, such as Boc-Gln-Ala-Arg-MCA, is used. nih.govwikipedia.org Protein samples are subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions. nih.gov Following electrophoresis, the SDS is removed from the gel by washing with a detergent like Triton X-100, which allows the separated proteases to renature and regain their activity. wikipedia.org

The gel is then incubated in an appropriate assay buffer, allowing the renatured proteases to cleave the substrate embedded within the gel matrix. nih.gov This enzymatic cleavage releases the fluorescent AMC group, which produces a distinct fluorescent band at the position corresponding to the protease's molecular weight when visualized under UV transillumination. nih.govwikipedia.org The intensity of the band provides a semi-quantitative measure of the enzyme's activity. This in-gel assay format can be significantly more sensitive than corresponding in-solution assays performed after electrophoresis. nih.gov

Table 3: Comparison of In-Gel vs. In-Solution Fluorescent Protease Assays

| Feature | Fluorescent Zymogram (In-Gel) | In-Solution Gel Assay | Reference |

|---|---|---|---|

| Substrate Location | Co-polymerized within the polyacrylamide gel. | Added to the assay buffer after electrophoresis. | nih.gov |

| Sensitivity | Higher; detects nanogram levels of protease (e.g., 20 ng of trypsin). | Lower; requires higher levels of protease for detection (e.g., 40 ng of trypsin). | nih.gov |

| Band Definition | Bands are sharp and highly defined. | Bands can be more diffuse due to substrate and product diffusion. | nih.gov |

| Primary Application | Simultaneous determination of protease molecular weight and activity. | Detection of protease activity after separation by size. | nih.gov |

| Example Substrate | Boc-Gln-Ala-Arg-MCA. | Boc-Gln-Ala-Arg-MCA. | nih.gov |

Compound Reference Table

Enzyme Kinetics and Mechanistic Insights from H Ala Arg Amc Hcl Studies

Determination of Michaelis-Menten Kinetic Parameters

Substrate Concentration Range Optimization

Optimizing the substrate concentration range is a critical first step in any enzyme kinetic study. For assays utilizing H-Ala-Arg-AMC HCl, it is essential to test a range of concentrations to ensure that the measurements cover the full spectrum of the enzyme's activity, from initial binding to saturation. explorationpub.com Typically, researchers will prepare a stock solution of the substrate, often in an organic solvent like DMSO to ensure solubility, which is then diluted to various working concentrations in the appropriate assay buffer. vulcanchem.comglpbio.com The optimal concentration range should span from well below the expected Km to well above it, allowing for an accurate determination of this parameter. explorationpub.com For instance, in some experiments, substrate concentrations might range from the nanomolar to the micromolar level, depending on the specific enzyme and its affinity for the substrate. explorationpub.com

Calculation of Michaelis Constant (Km) for this compound

The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is a measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity. With this compound, the Km is calculated by measuring the initial reaction rates at different substrate concentrations and then plotting this data, for example, in a Michaelis-Menten plot. ru.nlexplorationpub.com

For example, a study on thrombin using a similar substrate, H-Ala-Gly-Arg-AMC, determined a Km value of 2.33 mM. ru.nl In another study investigating a mutant form of trypsin, the Km for the substrate Suc-Ala-Ala-Pro-Arg-AMC was found to be significantly different from the wild-type enzyme, highlighting the utility of these substrates in characterizing enzymatic changes. pnas.org

Table 1: Michaelis-Menten Constants (Km) for Various Enzymes with Related AMC Substrates

| Enzyme | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Thrombin | H-D-CHA-Ala-Arg-AMC | 1.93 | interchim.fr |

| Thrombin | H-Ala-Gly-Arg-AMC | 2330 | ru.nl |

| Trypsin (Wild Type) | Boc-Val-Pro-Arg-AMC | 4.5 | oup.com |

| Trypsin (Wild Type) | Z-Phe-Pro-Arg-AMC | 38 | oup.com |

Determination of Catalytic Rate Constant (kcat)

The catalytic rate constant, or turnover number (kcat), quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. aklectures.com It is a direct measure of the catalytic prowess of the enzyme. The kcat is determined from the maximal reaction velocity (Vmax) and the total enzyme concentration used in the assay. nih.gov

Research using related fluorogenic substrates has demonstrated a wide range of kcat values, reflecting the diverse efficiencies of different proteases. For instance, studies with thrombin and the substrate H-D-CHA-Ala-Arg-AMC reported a kcat of 53.9 s-1. interchim.fr

Analysis of Catalytic Efficiency (kcat/Km)

For example, the catalytic efficiency of cathepsin B was found to be high when using the substrate Z-Nle-Lys-Arg-AMC, indicating its preference for this particular peptide sequence. acs.org

Table 2: Catalytic Efficiency (kcat/Km) of Various Enzymes with Related AMC Substrates

| Enzyme | Substrate | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|

| Trypsin (Wild Type) | Boc-Val-Pro-Arg-AMC | 8.6 x 106 | oup.com |

| Trypsin (Wild Type) | Z-Phe-Pro-Arg-AMC | 1.4 x 106 | oup.com |

Analysis of Enzyme-Substrate Binding Interactions

The specificity of an enzyme for its substrate is determined by the precise interactions within the enzyme's active site. This compound and similar peptide substrates are instrumental in probing these interactions.

Characterization of Active Site Recognition with this compound

The dipeptide sequence Ala-Arg in this compound is designed to mimic the natural cleavage sites of certain proteases, particularly those with a preference for basic amino acids like arginine at the P1 position (the residue immediately preceding the cleavage site). escholarship.org Trypsin and trypsin-like serine proteases are classic examples of enzymes that exhibit such specificity, recognizing and binding to the positively charged arginine side chain in their S1 binding pocket. smolecule.comescholarship.org

Studies using a variety of arginine-containing AMC substrates have helped to elucidate the structural basis for this specificity. For instance, research has shown that the length and charge of the P1 side chain are critical for effective substrate binding and catalysis. escholarship.org By comparing the kinetic parameters obtained with this compound to those from substrates with different amino acid sequences, researchers can map the substrate preferences of an enzyme and gain a deeper understanding of the molecular determinants of its active site recognition.

Influence of Peptide Sequence on Substrate Affinity and Hydrolysis

The utility and specificity of a fluorogenic substrate like this compound are fundamentally dictated by its amino acid sequence. thermofisher.com The sequence determines the substrate's affinity for the enzyme's active site and the subsequent rate of hydrolysis. thermofisher.comnih.gov Proteases exhibit a high degree of specificity, and this is exploited in the design of synthetic substrates. For instance, specific peptide sequences are used to create substrates for distinct enzyme families, such as Ac-YVAD-AFC for caspases or specialized sequences for chymotrypsin. scbt.com The design of an optimal substrate involves incorporating a sequence that is preferentially recognized and cleaved by the target enzyme, leading to a high signal-to-noise ratio in enzymatic assays. nih.gov

In the case of H-Ala-Arg-AMC, the peptide sequence consists of Alanine (B10760859) (Ala) at the P2 position and Arginine (Arg) at the P1 position, according to the Schechter and Berger nomenclature. The P1 residue is the amino acid immediately N-terminal to the scissile bond. The presence of a basic amino acid, Arginine, at the P1 position makes this compound a classic substrate for trypsin-like serine proteases, which have a strong preference for cleaving peptide bonds C-terminal to Arginine or Lysine (B10760008). escholarship.orguio.no

While the P1 residue is a key determinant of specificity, the amino acids at other positions (P2, P3, P4, etc.) also significantly modulate the substrate's affinity (Km) and/or the catalytic rate (kcat). psu.eduresearchgate.net Studies have shown that even positions distal to the site of hydrolysis, such as P4, can be critical in defining substrate processing by a protease. psu.edu For example, research on Factor VII activating protease (FSAP) demonstrated a preference for a cluster of basic amino acids on the non-prime side (P1-P4) of the cleavage site. uio.no The nature of the amino acid at the P2 position also influences the rate of hydrolysis. The substitution of different amino acids at this position in various peptide-AMC substrates results in altered kinetic parameters for a given enzyme. For instance, studies on cathepsin B have shown varying specific activities with substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, highlighting the influence of the P2 residue (Phe vs. Arg) on cleavage efficiency. acs.org Similarly, an arginine aminopeptidase (B13392206) purified from Lactobacillus sakei showed different Km values for Arg-AMC (15.9 μM) and Lys-AMC (26.0 μM), demonstrating how a change even at the P1 position affects substrate binding. nih.gov

The following table presents kinetic data for the hydrolysis of various arginine-containing fluorogenic substrates by different proteases, illustrating the influence of the peptide sequence on enzymatic activity.

| Substrate | Enzyme | Km (μM) | Reference |

|---|---|---|---|

| Arg-AMC | Arginine aminopeptidase (L. sakei) | 15.9 | nih.gov |

| Lys-AMC | Arginine aminopeptidase (L. sakei) | 26.0 | nih.gov |

| Z-Arg-Arg-AMC | Cathepsin B | - | acs.org |

| Z-Phe-Arg-AMC | Cathepsin B | - | acs.org |

| Boc-Val-Pro-Arg-AMC | Kallikrein 14 (KLK14) | 100 | d-nb.info |

Km (Michaelis constant) is a measure of substrate affinity; a lower value indicates higher affinity. Data for specific activity, rather than Km, was reported for Cathepsin B in the reference. acs.org

Mechanistic Elucidation of Proteolytic Cleavage by Specific Enzymes

Identification of Scissile Bonds within the H-Ala-Arg-AMC Sequence

The term "scissile bond" refers to the specific covalent bond within a substrate molecule that is targeted for cleavage by a protease. taylorandfrancis.com For the fluorogenic substrate H-Ala-Arg-AMC, the scissile bond is the amide linkage between the carboxyl group of the P1 Arginine residue and the amine group of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. evitachem.com

The identification of this specific bond as the cleavage site is inherent to the design and function of the assay. The H-Ala-Arg peptide is linked to the AMC fluorophore, which in its conjugated form is non-fluorescent or exhibits very low fluorescence. thermofisher.com The enzymatic reaction is monitored by detecting an increase in fluorescence over time. This fluorescence is characteristic of the free, unconjugated AMC molecule. evitachem.comsmolecule.com Therefore, the only hydrolytic event that can be detected by this method is the one that liberates the AMC group. Cleavage of the peptide bond between Alanine and Arginine would not release the fluorophore and would result in no detectable change in the fluorescence signal.

Enzymes such as trypsin are well-documented to hydrolyze the peptide bond C-terminal to an arginine residue. escholarship.org In this substrate, the Arg-AMC bond mimics a natural peptide bond, making it an ideal target for trypsin and other trypsin-like proteases that recognize arginine at the P1 position. escholarship.org

Investigation of Enzymatic Hydrolysis Pathways

The hydrolysis of H-Ala-Arg-AMC by a trypsin-like serine protease follows a well-established catalytic pathway involving several key steps. The mechanism is a classic example of covalent catalysis. uni-regensburg.de

Substrate Binding: The process begins with the diffusion of the H-Ala-Arg-AMC substrate into the active site of the enzyme to form a non-covalent Michaelis complex (E-S). The specificity of this binding is primarily driven by the interaction between the positively charged side chain of the P1 Arginine residue and the negatively charged aspartic acid residue (Asp189) located at the bottom of the enzyme's S1 specificity pocket. escholarship.orguni-regensburg.de

Nucleophilic Attack and Tetrahedral Intermediate Formation: The catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate) in the enzyme's active site is activated. The hydroxyl group of the catalytic Serine (Ser195) acts as a powerful nucleophile and attacks the carbonyl carbon of the scissile Arg-AMC bond. This forms a high-energy, unstable tetrahedral intermediate in which the carbonyl carbon is bonded to four single atoms. uni-regensburg.de

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate rapidly collapses. The amide bond between Arginine and AMC is broken. The AMC moiety, acting as the leaving group, abstracts a proton from the catalytic Histidine and is released into the solution as free, fluorescent 7-amino-4-methylcoumarin. The remainder of the substrate, the H-Ala-Arg peptide, becomes covalently attached to the catalytic Serine, forming an acyl-enzyme intermediate. uni-regensburg.de

Deacylation: A water molecule from the solvent enters the active site. It is activated by the catalytic Histidine and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, breaking the covalent bond between the peptide and the Serine residue. The H-Ala-Arg dipeptide is released as the final product, and the catalytic Serine's hydroxyl group is regenerated. The enzyme returns to its native state, ready to bind another substrate molecule and begin a new catalytic cycle. uni-regensburg.de

The key stages of this enzymatic pathway are summarized in the table below.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Substrate Binding | Enzyme-Substrate (E-S) Complex |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate 1 |

| 3 | Product 1 Release | Acyl-Enzyme Intermediate, Free AMC |

| 4 | Deacylation (Water Attack) | Tetrahedral Intermediate 2 |

| 5 | Product 2 Release & Enzyme Regeneration | Free Enzyme, H-Ala-Arg Peptide |

Applications in Protease Research and Biochemical Pathway Elucidation

Characterization of Novel Protease Activities

Fluorogenic substrates are instrumental in identifying and characterizing the enzymatic activity of newly discovered or poorly understood proteases. By exposing a potential protease to a panel of substrates with varying peptide sequences, researchers can determine its specific cleavage preferences. Substrates like H-Ala-Arg-AMC are particularly useful for screening for trypsin-like activity.

For instance, in the characterization of novel metallo-proteases from the ascidian Halocynthia roretzi, a variety of peptidyl-MCA substrates were used to determine substrate specificity. While these specific enzymes showed a preference for other sequences, the methodology highlights the standard approach of using a substrate library to define an enzyme's activity profile. bioone.org Similarly, studies on proteolytic antibodies have used substrates like Glu-Ala-Arg-AMC to confirm a serine protease-like mechanism and a preference for cleaving after basic residues like Arginine. nih.gov This approach allows for the calculation of key kinetic parameters, providing a detailed biochemical fingerprint of the enzyme .

Elucidation of Proteolytic Processing Events in Cellular Systems

Proteolytic processing is a fundamental cellular mechanism that regulates everything from protein maturation to signal transduction. Fluorogenic substrates can be applied to cell lysates or tissue homogenates to detect and quantify specific protease activities associated with these events. This allows researchers to track how proteolytic activity changes in response to various stimuli or during different cellular states.

A protocol for detecting proteolytic activity in mosquito midgut extracts demonstrates this application. nih.gov By using substrates like Z-Arg-Arg-AMC, researchers can measure trypsin-like activity in tissue samples, providing insight into the digestive processes and how they might be targeted. nih.gov This method can be generalized to study proteolytic events in a wide array of cellular systems, helping to connect specific protease activities to broader biological functions. For example, this technique can be used to study the complex environment of endolysosomes, where proteases are active at an acidic pH, by activating them specifically in crude cell lysates.

Investigation of Protease Regulation and Activation Mechanisms

Many proteases are synthesized as inactive zymogens and must be proteolytically cleaved to become active. Substrates like H-Ala-Arg-AMC are essential for studying these activation events. An increase in the rate of AMC release from a substrate indicates the conversion of a zymogen to its active form, allowing for the kinetic analysis of the activation process.

Research on pancreatitis, a disease characterized by the inappropriate intrapancreatic activation of digestive proteases, heavily relies on these substrates. nih.gov The substrate Boc-Gln-Ala-Arg-AMC is routinely used to assay trypsin activity in pancreatic homogenates from experimental models of pancreatitis. nih.govnih.gov Studies have used this substrate to monitor the activation of trypsinogen (B12293085) in pancreatic cancer cells following stimulation, revealing the dynamics of this critical activation step. nih.gov By measuring the change in fluorescence over time, researchers can quantify the level of active trypsin and investigate the factors that regulate its activation. nih.gov

Role of H-Ala-Arg-AMC HCl in Understanding Proteolytic Pathways in Disease Models

The dysregulation of proteolytic pathways is a hallmark of numerous diseases, including cancer and inflammatory conditions. mayo.edumdpi.com H-Ala-Arg-AMC and its analogs are vital tools for studying the role of specific proteases in these pathological states. By using these substrates in disease models, scientists can measure aberrant protease activity and assess the efficacy of potential therapeutic inhibitors.

In cancer research, proteases are known to be involved in tumor growth, invasion, and metastasis. mayo.edumdpi.com Substrates that can measure the activity of trypsin-like serine proteases are relevant for studying enzymes like matriptase and hepsin, which are implicated in several cancers. nih.gov

The L-arginine-induced model of acute pancreatitis is another key area where these substrates are applied. nih.gove-ce.orgfrontiersin.org This model causes selective pancreatic acinar cell necrosis, and fluorogenic substrates are used to measure the premature and excessive activation of trypsin within the pancreas, a key initiating event in the disease. nih.gove-ce.org Comparing protease activity in healthy versus diseased tissue provides direct insight into the molecular mechanisms of the disease and offers a method for screening potential inhibitors.

Advanced Research Applications and Future Directions

Development of Enzyme Inhibitor Screening Assays

The fundamental principle behind the use of H-Ala-Arg-AMC HCl in inhibitor screening lies in its ability to generate a quantifiable fluorescent signal upon enzymatic cleavage. In its intact form, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is quenched. However, when a protease recognizes and cleaves the peptide bond C-terminal to the arginine residue, the free AMC is released, resulting in a significant increase in fluorescence. This direct correlation between enzyme activity and fluorescence intensity provides a robust system for identifying and characterizing inhibitory compounds.

Identification of Protease Inhibitors

Assays employing this compound are instrumental in the high-throughput screening (HTS) of chemical libraries to identify novel protease inhibitors. The assay is typically performed in a multi-well plate format, where the enzyme, substrate, and potential inhibitor are combined. A reduction in the rate of fluorescence increase compared to a control reaction without the inhibitor indicates the presence of an inhibitory substance. While specific screening campaigns detailing the use of this compound are not extensively documented in publicly available literature, the closely related substrate, Boc-Gln-Ala-Arg-AMC, has been widely used to identify inhibitors for proteases such as trypsin and the transmembrane protease serine 2 (TMPRSS2). acs.orgnih.govnih.gov For instance, in the search for potential therapeutics for COVID-19, fluorogenic substrates with similar peptide sequences were crucial in screening drug repurposing libraries for compounds that could inhibit TMPRSS2, a key enzyme in viral entry. nih.gov

The general protocol for such a screening assay is outlined below:

| Step | Procedure | Purpose |

| 1 | Dispense potential inhibitors into a microplate. | To test a large library of compounds. |

| 2 | Add a solution of the target protease to each well. | To initiate the enzyme-inhibitor interaction. |

| 3 | Pre-incubate the enzyme and inhibitor. | To allow for inhibitor binding to the enzyme. |

| 4 | Initiate the reaction by adding this compound. | To start the enzymatic cleavage of the substrate. |

| 5 | Monitor fluorescence intensity over time. | To measure the rate of enzyme activity. |

| 6 | Analyze data to identify "hits". | To pinpoint compounds that significantly reduce enzyme activity. |

Kinetic Characterization of Inhibitor Binding (kon, koff, Ki)

Beyond simple identification, this compound can be utilized to determine the kinetic parameters that define the interaction between a protease and its inhibitor. These parameters include the association rate constant (kon), the dissociation rate constant (koff), and the inhibition constant (Ki). The Ki value, in particular, is a critical measure of an inhibitor's potency.

Integration into Combinatorial Fluorogenic Substrate Libraries for Broad Protease Profiling

This compound can be a component of combinatorial fluorogenic substrate libraries, which are powerful tools for rapidly determining the substrate specificity of a protease. escholarship.org In this approach, a large number of different peptide sequences are synthesized, each coupled to the AMC fluorophore. By systematically varying the amino acids at positions P2, P3, P4, etc., while keeping the P1 residue (in this case, Arginine) constant, researchers can create a library of potential substrates.

A thesis from the Radboud University Nijmegen describes the synthesis of a dipeptide library that includes H-Ala-Arg-AMC. escholarship.org This library was designed to investigate the influence of amino acids at the P2 and P3 positions on protease recognition. By incubating a protease of interest with this library and identifying which substrates are cleaved most efficiently (by measuring the corresponding fluorescence), a detailed profile of the enzyme's substrate preference can be constructed. This information is invaluable for designing highly specific substrates and potent inhibitors.

Innovative Assay Design for Emerging Protease Targets

The versatility of fluorogenic substrates like this compound allows for their incorporation into innovative assay designs for newly identified or challenging protease targets. As new proteases are discovered and implicated in disease, there is an immediate need for robust assays to study their function and identify inhibitors. The Ala-Arg motif is recognized by a subset of trypsin-like serine proteases. If an emerging protease is hypothesized to have this type of specificity, this compound could serve as an initial tool to develop a functional assay.

Furthermore, the substrate can be adapted for use in more complex biological systems, such as cell-based assays. For example, a cell line could be engineered to express a specific protease, and this compound could be used to measure its activity directly in cell lysates or even in living cells, provided the substrate can permeate the cell membrane. This allows for the study of enzyme activity in a more physiologically relevant context.

Prospects for Mechanistic Enzymology and Substrate Engineering

The study of this compound hydrolysis can provide insights into the catalytic mechanism of a protease. By introducing modifications to the peptide sequence or the AMC reporter group, researchers can probe the specific interactions within the enzyme's active site. This field of study is often referred to as substrate engineering.

For example, by systematically replacing the Alanine (B10760859) at the P2 position with other amino acids and measuring the kinetic parameters (Km and kcat) of cleavage, one can map the S2 subsite of the protease. This provides a detailed understanding of the structural and chemical features that govern substrate recognition and catalysis. While specific substrate engineering studies focused on H-Ala-Arg-AMC were not found, the principles have been applied to similar peptide-AMC substrates to elucidate the specificity of various proteases. mdpi.com The future may hold studies where the Ala-Arg backbone of H-Ala-Arg-AMC is used as a scaffold for creating more complex or selective probes for specific proteases.

Q & A

Q. How can researchers determine the purity of H-Ala-Arg-AMC HCl, and what analytical methods are most reliable?

To assess purity, use orthogonal analytical techniques:

- Reverse-phase HPLC with a C18 column and UV detection at 260–280 nm (optimal for detecting the AMC fluorophore). A purity ≥95% is typically acceptable for enzymatic assays .

- Mass spectrometry (MS) to confirm molecular weight (MW = 404.29 g/mol for analogous compounds) and detect impurities .

- Nuclear Magnetic Resonance (NMR) for structural verification, focusing on characteristic peaks for alanine (Ala) and arginine (Arg) residues .

Q. What buffer conditions and controls are critical for using this compound in protease activity assays?

- Buffer : Use 50 mM Tris-HCl (pH 7.4) or phosphate-buffered saline (PBS) with 1 mM DTT to maintain reducing conditions.

- Controls : Include a no-enzyme control (background fluorescence) and a fully hydrolyzed AMC standard for signal normalization.

- Fluorescence parameters : Measure emission at 460 nm (excitation: 380 nm) using a microplate reader. Pre-warm substrates to 37°C to minimize temperature-dependent variability .

Q. How can researchers quantify the concentration of this compound spectrophotometrically?

The AMC (7-amino-4-methylcoumarin) moiety has an extinction coefficient of ~19,000 M⁻¹cm⁻¹ at 342 nm. Prepare a standard curve using known AMC concentrations and extrapolate substrate concentration via absorbance readings. Validate with a hydrolysis reaction (e.g., using excess trypsin) to confirm complete cleavage .

Advanced Research Questions

Q. How should experimental designs be structured to study enzyme inhibition kinetics using this compound?

- Michaelis-Menten setup : Vary substrate concentrations (e.g., 0–200 µM) while keeping enzyme concentration constant. Measure initial reaction rates (V₀) via fluorescence increase.

- Inhibitor testing : Pre-incubate enzyme with inhibitors for 10–15 minutes before adding substrate. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ or Ki values.

- Data validation : Repeat assays in triplicate and include positive/negative controls (e.g., E-64 for cysteine protease inhibition) .

Q. How can discrepancies between fluorometric and colorimetric assay results for protease activity be resolved?

- Interference checks : Test for fluorescence quenching by assay components (e.g., detergents, inhibitors) using internal standards.

- Orthogonal validation : Confirm activity with a colorimetric substrate (e.g., chromogenic p-nitroaniline derivatives) or gel-based zymography.

- Enzyme specificity : Use knockdown models (siRNA/CRISPR) or protease-deficient mutants to verify target specificity .

Q. What storage conditions prevent hydrolysis or degradation of this compound in long-term studies?

- Lyophilization : Store lyophilized powder at -80°C in desiccated containers.

- Solution stability : Prepare fresh solutions in DMSO or ethanol (avoid aqueous storage >24 hours).

- Quality checks : Periodically re-test purity via HPLC and compare kinetic parameters (e.g., Km) to baseline values .

Q. How can statistical rigor be applied to high-throughput screening data using this substrate?

- Z-factor analysis : Calculate to assess assay robustness (Z > 0.5 is acceptable).

- Normalization : Use plate-wise normalization against positive (100% activity) and negative (0% activity) controls.

- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. What strategies validate the specificity of this compound in complex biological matrices (e.g., cell lysates)?

- Protease inhibitors : Pre-treat samples with broad-spectrum inhibitors (e.g., PMSF, EDTA) and compare activity.

- Fractionation : Use size-exclusion chromatography to isolate enzyme fractions and confirm substrate cleavage.

- Knockout controls : Test activity in genetically modified systems lacking the target protease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.